2-Amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-2-14C
Overview
Description
2-Amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-2-14C is a heterocyclic compound with the molecular formula C12H13N5. It is known for its unique structure, which combines an imidazole ring with a quinoxaline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-2-14C typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4,8-trimethylimidazole with a quinoxaline derivative in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as dimethyl sulfoxide (DMSO) or methanol, and the temperature is maintained at around 100-150°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-2-14C undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran (THF) at low temperatures.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are conducted in polar solvents like DMSO or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce imidazole derivatives with altered functional groups .
Scientific Research Applications
2-Amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-2-14C has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a mutagenic agent in bacterial systems.
Medicine: Explored for its therapeutic potential, particularly in the development of anticancer and antimicrobial agents.
Mechanism of Action
The mechanism of action of 2-Amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-2-14C involves its interaction with specific molecular targets. In biological systems, it may act by intercalating into DNA, thereby disrupting DNA replication and transcription processes. This can lead to mutagenic effects, making it a useful tool in genetic research .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3,4,7,8-tetramethyl-3H-imidazo[4,5-f]quinoxaline: Another imidazoquinoxaline derivative with similar mutagenic properties.
2-Amino-3-methyl-3H-imidazo[4,5-f]quinoxaline: A simpler derivative with fewer methyl groups, used in similar research applications.
Uniqueness
2-Amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-2-14C is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trimethyl substitution enhances its stability and reactivity compared to other derivatives .
Properties
IUPAC Name |
3,4,8-trimethyl(214C)imidazolo[4,5-f]quinoxalin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5/c1-6-4-8-9(15-7(2)5-14-8)10-11(6)17(3)12(13)16-10/h4-5H,1-3H3,(H2,13,16)/i12+2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAZSIJHHPMHKQI-HVRMQOCCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=C(N=C2C3=C1N(C(=N3)N)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=NC=C(N=C2C3=C1N([14C](=N3)N)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30661784 | |
Record name | 3,4,8-Trimethyl(2-~14~C)-3H-imidazo[4,5-f]quinoxalin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30661784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
210100-52-0 | |
Record name | 3,4,8-Trimethyl(2-~14~C)-3H-imidazo[4,5-f]quinoxalin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30661784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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